Dihydroterpineol

Catalog No.
S582188
CAS No.
498-81-7
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroterpineol

CAS Number

498-81-7

Product Name

Dihydroterpineol

IUPAC Name

2-(4-methylcyclohexyl)propan-2-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3

InChI Key

UODXCYZDMHPIJE-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(C)(C)O

Synonyms

1-methyl-4-isopropylcyclohexan-8-ol, alpha,alpha,4-trimethylcyclohexanemethanol, dihydro-alpha-terpineol, dihydro-terpineol

Canonical SMILES

CC1CCC(CC1)C(C)(C)O

Specific Scientific Field: The research is conducted in the field of Chemical Industry of Forest Products .

Summary of the Application: Terpineol, which has an aroma similar to lilac, is present in a variety of essential oils and is widely used in the fragrance industry. In addition to its traditional use, terpineol has been extensively exploited by the pharmaceutical industry, due to its antioxidant, anti-inflammatory, anti-proliferative, anti-microbial, and analgesic effects .

Methods of Application or Experimental Procedures: The study reported the use of five alpha-hydroxy acids (citric, tartaric, mandelic, lactic and glycolic acids) as catalysts in the synthesis of terpineol from alpha-pinene. The reaction step was hydrolysis of the intermediate terpinyl acetate, which yielded terpineol. The optimal reaction conditions were as follows: alpha-pinene, acetic acid, water, citric acid, and phosphoric acid, at a mass ratio of 1:2.5:1:(0.1–0.05):0.05, a reaction temperature of 70 °C, and a reaction time of 12–15 h .

Summary of the Results or Outcomes: The conversion of alpha-pinene was 96%, the content of alpha-terpineol was 46.9%, and the selectivity of alpha-terpineol was 48.1%. In addition, the catalytic performance of monolayer graphene oxide and its composite catalyst with citric acid was studied, with acetic acid used as an additive .

Electronics Manufacturing

Fragrance Industry

Dihydroterpineol, chemically known as 1-(1-Methyl-2-propanyl)-4-methylcyclohexanol, is an organic compound with the molecular formula C10H20O and a molecular weight of approximately 156.2652 g/mol. It is a colorless to pale yellow liquid that possesses a pleasant, pine-like aroma, making it popular in the fragrance industry. Dihydroterpineol is a derivative of terpineol and is primarily derived from natural sources, including various essential oils from plants such as pine and citrus .

Typical of alcohols, including:

  • Oxidation: Dihydroterpineol can be oxidized to form ketones or aldehydes. For example, oxidation with potassium permanganate can yield 1-(1-Methyl-2-propanyl)-4-methylcyclohexanone.
  • Esterification: Reacting dihydroterpineol with carboxylic acids in the presence of an acid catalyst can produce esters.
  • Dehydration: Under acidic conditions, dihydroterpineol can lose water to form alkenes.

These reactions highlight its versatility as a chemical intermediate in organic synthesis .

Dihydroterpineol exhibits various biological activities, which include:

  • Antimicrobial Properties: Studies have shown that dihydroterpineol possesses antimicrobial effects against certain bacteria and fungi, making it useful in formulations aimed at preventing microbial growth.
  • Insect Repellent: It has been identified as an effective insect repellent, particularly against mosquitoes, contributing to its use in personal care products.
  • Anti-inflammatory Effects: Preliminary research suggests that dihydroterpineol may have anti-inflammatory properties, although more studies are necessary to fully understand its mechanisms and efficacy .

Dihydroterpineol can be synthesized through various methods:

  • Hydrogenation of Terpineol: This method involves the hydrogenation of α-terpineol in the presence of catalysts such as Raney nickel or palladium on carbon.
  • Biotransformation: Microbial fermentation processes can convert natural terpenes into dihydroterpineol, utilizing specific strains of bacteria or fungi.
  • Chemical Synthesis: Dihydroterpineol can also be synthesized through multi-step organic reactions starting from simpler terpenes or alcohols .

Dihydroterpineol finds applications in several industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Cosmetics: It serves as a fragrance component and skin-conditioning agent in various cosmetic formulations.
  • Industrial Solvent: Dihydroterpineol is utilized as a solvent in coatings and adhesives due to its effective solvency properties.
  • Agriculture: Its insect-repellent properties make it valuable in agricultural applications for pest control .

Research on dihydroterpineol's interactions primarily focuses on its compatibility with other compounds in formulations. It has been observed that:

  • Dihydroterpineol can enhance the efficacy of certain active ingredients in cosmetic formulations by improving skin penetration.
  • Its combination with other essential oils may lead to synergistic effects in repelling insects or providing antimicrobial benefits.

Further studies are needed to explore these interactions comprehensively .

Dihydroterpineol shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Properties
TerpineolSimilar alcohol functional groupMore floral aroma; used in fragrances
LinaloolSimilar terpene structureDistinctive floral scent; used in perfumes
CamphorContains a bicyclic structureStronger medicinal properties; used in ointments
GeraniolSimilar alcohol functional groupRose-like aroma; used in flavorings

Dihydroterpineol's unique blend of pleasant aroma and biological activity distinguishes it from these similar compounds, making it particularly valuable in both fragrance and functional applications .

XLogP3

2.8

UNII

51Z7Y32E4X

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 91 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 89 of 91 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5114-00-1
7322-63-6
29789-01-3
58985-02-7
498-81-7

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

All other chemical product and preparation manufacturing
Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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